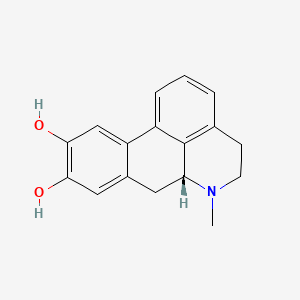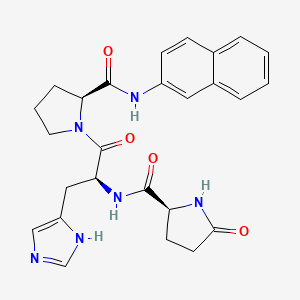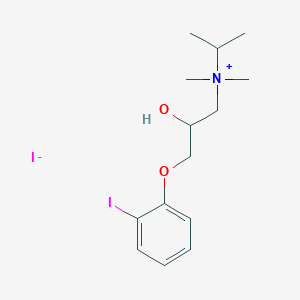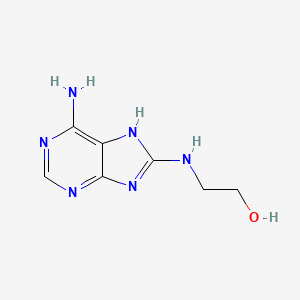
Benzimidazol-2-one
Vue d'ensemble
Description
Benzimidazol-2-one is a heterocyclic compound that consists of a benzene ring fused to an imidazole ring, with a carbonyl group at the second position of the imidazole ring. This compound is known for its stability and significant biological activity, making it a valuable scaffold in medicinal chemistry .
Mécanisme D'action
Target of Action
Benzimidazol-2-one primarily targets Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . It also binds to tubulin , a vital part of the cytoskeleton and mitotic spindle .
Mode of Action
This compound interacts with its targets by binding to them. It is selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins . It also exerts antitumor activity through versatile mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
This compound affects various biochemical pathways. It inhibits the bud cell division of the fungus, impedes the formation of spindle fibers in the process of cell mitosis, and effectively inhibits the reproduction and growth of the pathogenic bacteria to achieve antimicrobial effects .
Pharmacokinetics
Benzimidazole compounds, in general, have been found to have excellent bioavailability, safety, and stability profiles .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division in fungi and the effective inhibition of the reproduction and growth of pathogenic bacteria . It also has potential anticancer effects by disturbing tubulin polymerization or depolymerization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the replacement of hazardous solvents by greener alternatives is a major goal in green chemistry. This compound is synthesized in a way that reduces the use of toxic solvents and the formation of a large amount of industrial waste
Analyse Biochimique
Biochemical Properties
Benzimidazol-2-one plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with nuclear receptors, membrane receptors, enzymes, and ion channels . These interactions are primarily mediated through hydrogen bonding and π stacking, which allow this compound to modulate the activity of these biomolecules. For instance, this compound derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can modulate the activity of transient receptor potential vanilloid-1, cannabinoid receptors, and bradykinin receptors . These interactions can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting specific cytokines and enzymes involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can interact with enzymes such as cyclooxygenase and 5-lipoxygenase activating protein, leading to their inhibition . Additionally, this compound derivatives can bind to nuclear receptors, modulating gene expression and influencing cellular processes . These interactions are primarily mediated through hydrogen bonding and π stacking, which allow this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under various conditions, but its degradation can lead to the formation of metabolites such as 2-aminobenzimidazole and 2-hydroxybenzimidazole . These metabolites can have different effects on cellular function compared to the parent compound. Long-term studies have indicated that this compound and its derivatives can have sustained effects on cellular processes, including anti-inflammatory and antimicrobial activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites like 2-aminobenzimidazole and 2-hydroxybenzimidazole . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. This compound’s interaction with metabolic enzymes can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, influencing its localization and accumulation . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These interactions play a crucial role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and modulate gene expression . Additionally, this compound can accumulate in the endoplasmic reticulum and mitochondria, affecting cellular processes such as protein synthesis and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzimidazol-2-one can be synthesized through various methods. One common approach involves the cyclocarbonylation of o-phenylenediamine using 1,1’-carbonyldiimidazole (CDI) as a promoter . This reaction is typically carried out under flow conditions to optimize yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced on a multigram scale using flow chemistry techniques. This method allows for efficient and cost-effective production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield different substituted benzimidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which exhibit a wide range of biological activities .
Applications De Recherche Scientifique
Benzimidazol-2-one has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: this compound derivatives are used as enzyme inhibitors and receptor antagonists.
Medicine: This compound is a key scaffold in the development of drugs for treating cancer, diabetes, and infectious diseases.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparaison Avec Des Composés Similaires
Benzimidazole: Lacks the carbonyl group at the second position.
Quinoxalin-2-one: Contains a quinoxaline ring instead of an imidazole ring.
Indole-2-one: Features an indole ring fused to a carbonyl group.
Uniqueness: Benzimidazol-2-one is unique due to its carbonyl group at the second position, which enhances its stability and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYONAGGJKCJOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195716 | |
| Record name | Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43135-91-7 | |
| Record name | Benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The specific interaction mechanism and downstream effects of a benzimidazol-2-one derivative depend heavily on its specific structure and target. For example:
- Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Tetrazolamide-benzimidazol-2-ones inhibit HPPD, a key enzyme in plant carotenoid biosynthesis, by forming bidentate chelation with the enzyme's metal ion through the tetrazole and amide groups. [] The this compound ring further interacts with the enzyme via π-π stacking, disrupting its function and ultimately leading to plant death. This makes these compounds potent herbicides. []
- Opioid Receptor-Like (ORL1) Antagonism: J-113397, a cyclooctylmethyl-substituted this compound, exhibits high affinity for the ORL1 receptor, blocking the binding and effects of its endogenous ligand, nociceptin. [] This antagonism of ORL1 has been linked to potential therapeutic benefits in pain management, anxiety, and other physiological processes. []
- Muscarinic Receptor Allosteric Agonism: Compounds like AC-42 and TBPB activate M1 muscarinic receptors through an allosteric site involving Phe77, triggering downstream signaling pathways associated with calcium mobilization. [] This allosteric activation holds promise for developing therapeutics for cognitive disorders and other conditions. []
ANone: this compound itself has the following characteristics:
ANone: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound core influence its biological activity. Here are some examples from the provided research:
- HPPD Inhibitors: The presence of a chlorine atom on the benzyl group in tetrazolamide-benzimidazol-2-ones significantly enhances their HPPD inhibitory activity compared to mesotrione. [] This suggests that halogen substitutions at specific positions can dramatically influence potency. []
- ORL1 Antagonists: Replacing the tert-butylamino group in (S)-[11C]CGP 12177 with an isopropylamino group led to the development of (S)-[11C]CGP 12388, a compound with improved synthetic accessibility and favorable in vivo properties as a beta-adrenoceptor ligand for PET studies. []
- Dopamine Receptor Agonists: Replacing the m-hydroxyl group in dopamine analogues with a benzothiazol-2-one group significantly enhances D-2 receptor affinity and agonist activity. [] This highlights the impact of bioisosteric replacements on receptor interactions.
ANone: Computational tools are extensively employed in this compound research. Some common techniques include:
- Molecular Docking: This method predicts the preferred orientation and binding affinity of this compound derivatives within the binding site of a target protein. It helps elucidate the potential interactions responsible for the observed biological activity. []
- Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structure of this compound derivatives and their biological activity. This information guides the design of new compounds with improved potency and selectivity. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations investigate the dynamic behavior of this compound derivatives in complex with their biological targets. This provides insights into the stability of the interaction and the conformational changes induced upon binding. []
- Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and properties of this compound derivatives, such as their reactivity, proton affinity, and interaction energies with metal surfaces in corrosion inhibition studies. []
ANone: Depending on the intended application, various in vitro and in vivo methods are used:
- Inhibition Assays: For enzyme inhibitors like HPPD inhibitors, in vitro assays measure the reduction in enzyme activity in the presence of the this compound derivative. []
- Binding Assays: Radioligand binding assays assess the affinity and selectivity of this compound derivatives for specific receptors, such as ORL1 or dopamine receptors. [, ]
- Cell-Based Assays: These assays evaluate the functional effects of this compound derivatives on cellular processes. For example, calcium mobilization assays are used to assess the activity of M1 muscarinic receptor agonists. []
- Animal Models: Animal models are used to assess the in vivo efficacy and safety of promising this compound derivatives. For example, rodent models of pain, anxiety, or thermoregulatory dysfunction are used to evaluate compounds targeting the ORL1 receptor or acting as NRIs. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
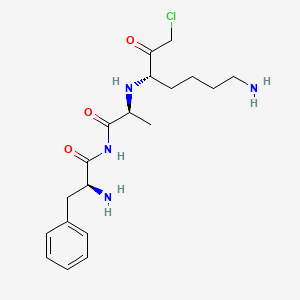

![2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid](/img/structure/B1210091.png)
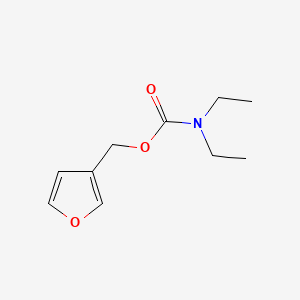
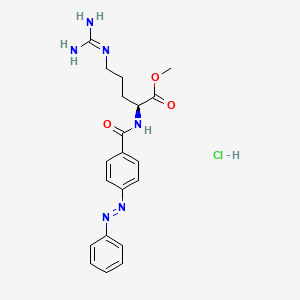
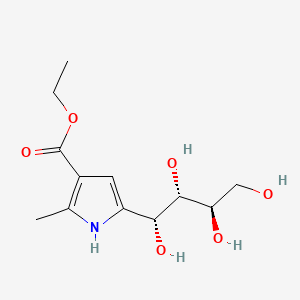

![(1R,4aS,10aR)-N-[2-(diethylamino)ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide](/img/structure/B1210100.png)
